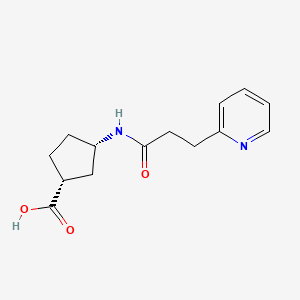
2-amino-4-fluoro-N-(1-hydroxy-4-methoxybutan-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-fluoro-N-(1-hydroxy-4-methoxybutan-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which has been linked to various diseases and conditions, including cancer, neurodegenerative disorders, and inflammation.
Mécanisme D'action
The mechanism of action of 2-amino-4-fluoro-N-(1-hydroxy-4-methoxybutan-2-yl)benzamide involves the selective inhibition of PARP, an enzyme involved in DNA repair. By inhibiting PARP, this compound can induce DNA damage and cell death in cancer cells, making it a potential anticancer agent. Additionally, the inhibition of PARP has been shown to have neuroprotective effects in neurodegenerative disorders and anti-inflammatory effects in inflammatory conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of PARP. This compound has been shown to induce DNA damage and cell death in cancer cells, making it a potential anticancer agent. Additionally, the inhibition of PARP has been shown to have neuroprotective effects in neurodegenerative disorders and anti-inflammatory effects in inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-amino-4-fluoro-N-(1-hydroxy-4-methoxybutan-2-yl)benzamide for lab experiments is its selectivity for PARP, which allows for targeted inhibition of this enzyme. Additionally, this compound has been optimized for purity and yield, making it suitable for scientific research applications. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for research on 2-amino-4-fluoro-N-(1-hydroxy-4-methoxybutan-2-yl)benzamide. One potential area of research is the development of this compound as a potential anticancer agent, particularly in combination with other cancer treatments. Additionally, further research is needed to fully understand the neuroprotective and anti-inflammatory effects of this compound and its potential applications in treating neurodegenerative disorders and inflammatory conditions. Finally, there is a need for further research to optimize the synthesis of this compound and improve its purity and yield for scientific research applications.
Méthodes De Synthèse
The synthesis of 2-amino-4-fluoro-N-(1-hydroxy-4-methoxybutan-2-yl)benzamide involves several steps, including the reaction of 4-fluorobenzaldehyde and 2-amino-4-hydroxybenzoic acid to form 2-amino-4-fluorobenzaldehyde. This intermediate is then reacted with 1-hydroxy-4-methoxy-2-butanone to form the final product. The synthesis of this compound has been optimized to improve yield and purity, making it suitable for scientific research applications.
Applications De Recherche Scientifique
2-amino-4-fluoro-N-(1-hydroxy-4-methoxybutan-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, as it selectively inhibits PARP, a protein involved in DNA repair. This compound has also been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory conditions such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-amino-4-fluoro-N-(1-hydroxy-4-methoxybutan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O3/c1-18-5-4-9(7-16)15-12(17)10-3-2-8(13)6-11(10)14/h2-3,6,9,16H,4-5,7,14H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEAOCSKRFWIQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(CO)NC(=O)C1=C(C=C(C=C1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[[(3-ethoxycyclobutyl)amino]methyl]-N,N,1-trimethylimidazol-2-amine](/img/structure/B6645048.png)
![Methyl 2-[(1-methoxycyclobutyl)methylamino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6645054.png)
![8-Propionyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6645062.png)
![2-Methoxy-3-[(4-methylsulfanylbenzoyl)amino]propanoic acid](/img/structure/B6645066.png)
![N-[(3,3-difluorocyclopentyl)methyl]-1,1-dioxothian-3-amine](/img/structure/B6645078.png)
![4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6645089.png)

![3,3-dimethyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]butanoic acid](/img/structure/B6645099.png)



![2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol](/img/structure/B6645119.png)
![N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B6645135.png)

